molecular formula C25H28N2O3S B2468848 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1351648-25-3

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2468848
CAS No.: 1351648-25-3
M. Wt: 436.57
InChI Key: OCXRHOKIBNNTDT-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound intended for research and development purposes. This molecule features a multifaceted structure comprising an acetamide core that is di-substituted with a phenethyl group and a pyridinylmethyl moiety, linked to an isopropylsulfonyl phenyl ring system . Compounds containing sulfonamide and acetamide functional groups are of significant interest in medicinal chemistry and drug discovery . Sulfonamides are a well-known pharmacophore present in a variety of bioactive molecules, and their derivatives have been investigated for a range of potential applications, including serving as antioxidants and antimicrobial agents . The specific combination of a sulfonamide group and an N-phenethyl-N-(pyridin-2-ylmethyl)acetamide scaffold in this compound suggests potential for exploration in receptor-binding studies or as a precursor in synthetic chemistry. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations for this material.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20(2)31(29,30)24-13-11-22(12-14-24)18-25(28)27(19-23-10-6-7-16-26-23)17-15-21-8-4-3-5-9-21/h3-14,16,20H,15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXRHOKIBNNTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 4-(isopropylsulfonyl)phenylacetic acid, which is then coupled with N-phenethyl-N-(pyridin-2-ylmethyl)amine under appropriate conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and pyridine groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Lacks the sulfonyl group, which may result in different biological activity.

    2-(4-(methylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, potentially affecting its steric and electronic properties.

Uniqueness

The presence of the isopropylsulfonyl group in 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide imparts unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The IUPAC name for the compound is N-(2-phenylethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide . Its chemical structure can be represented as follows:

  • Molecular Formula : C₂₅H₂₈N₂O₃S
  • Molecular Weight : 440.56 g/mol

Structural Features

The compound features:

  • An isopropylsulfonyl group, which may enhance its interaction with biological targets.
  • A pyridine ring that can participate in π-π stacking interactions with aromatic residues in proteins.

The mechanism of action for this compound involves:

  • Protein Interaction : The sulfonyl group forms strong interactions with proteins, potentially inhibiting their function.
  • Aromatic Interactions : The pyridine ring engages in π-π stacking, modulating protein activity and influencing various biological pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study evaluated similar compounds for anticonvulsant activity using animal models. Compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) screens, revealing varying degrees of protection against seizures .
    • The structure-activity relationship (SAR) indicated that modifications to the amine function significantly influenced anticonvulsant efficacy.
  • Cytotoxicity Studies :
    • In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values ranged from 0.33 to 7.10 μM, indicating promising antiproliferative activity .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAnti-inflammatory, anticancerNot yet determined
N-phenethyl-N-(pyridin-2-ylmethyl)acetamideSimilar structure without sulfonyl groupLower activity compared to sulfonyl derivativesHigher than 10 μM
2-(4-(methylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamideMethyl instead of isopropylReduced activity due to steric factorsNot specified

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